1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
CAS No.:
Cat. No.: VC13791348
Molecular Formula: C13H17BrN2O3
Molecular Weight: 329.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BrN2O3 |
|---|---|
| Molecular Weight | 329.19 g/mol |
| IUPAC Name | tert-butyl 7-bromo-8-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H17BrN2O3/c1-8-9(14)7-15-11-10(8)16(5-6-18-11)12(17)19-13(2,3)4/h7H,5-6H2,1-4H3 |
| Standard InChI Key | PUXWINDLBNZIKZ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=NC=C1Br)OCCN2C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=C2C(=NC=C1Br)OCCN2C(=O)OC(C)(C)C |
Introduction
1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b] oxazine is a complex organic compound used primarily in chemical research and synthesis. The compound is characterized by its specific molecular structure, which includes a pyrido[2,3-b] oxazine core, a tert-butyloxycarbonyl (Boc) protecting group, a bromine atom at the 7-position, and a methyl group at the 8-position.
Synthesis and Applications
The synthesis of 1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b] oxazine typically involves multi-step reactions starting from simpler precursors. The compound is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and medicinal chemistry research.
Synthesis Steps:
-
Starting Materials: The synthesis begins with appropriate pyridine or oxazine precursors.
-
Ring Formation: The pyrido[2,3-b] oxazine core is formed through condensation reactions.
-
Boc Protection: Introduction of the Boc protecting group to protect the amino function.
-
Bromination: Introduction of the bromine atom at the 7-position.
-
Methylation: Addition of the methyl group at the 8-position.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume